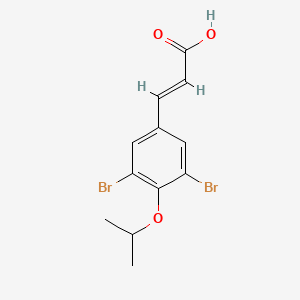
(2E)-3-(3,5-Dibromo-4-isopropoxyphenyl)acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(3,5-Dibromo-4-isopropoxyphenyl)acrylic acid, also known as DIBOA, is a natural compound found in various plants such as maize, wheat, and rye. It has been known to have various biological activities, including antimicrobial, antifungal, and herbicidal properties. Due to its potential therapeutic applications, DIBOA has gained significant attention from the scientific community.
作用機序
The mechanism of action of (2E)-3-(3,5-Dibromo-4-isopropoxyphenyl)acrylic acid is not fully understood. However, it has been suggested that (2E)-3-(3,5-Dibromo-4-isopropoxyphenyl)acrylic acid acts by inhibiting the biosynthesis of essential amino acids in bacteria and fungi. This leads to the disruption of protein synthesis and cell growth, ultimately resulting in cell death. (2E)-3-(3,5-Dibromo-4-isopropoxyphenyl)acrylic acid also inhibits the activity of certain enzymes involved in the biosynthesis of chlorophyll in plants, leading to a reduction in photosynthesis and plant growth.
Biochemical and Physiological Effects:
(2E)-3-(3,5-Dibromo-4-isopropoxyphenyl)acrylic acid has been shown to have various biochemical and physiological effects. It has been reported to induce oxidative stress in bacteria and fungi, leading to the accumulation of reactive oxygen species (ROS) and ultimately resulting in cell death. (2E)-3-(3,5-Dibromo-4-isopropoxyphenyl)acrylic acid also inhibits the activity of certain enzymes involved in the biosynthesis of essential amino acids, leading to a reduction in protein synthesis and cell growth. In plants, (2E)-3-(3,5-Dibromo-4-isopropoxyphenyl)acrylic acid inhibits the activity of enzymes involved in the biosynthesis of chlorophyll, leading to a reduction in photosynthesis and plant growth.
実験室実験の利点と制限
(2E)-3-(3,5-Dibromo-4-isopropoxyphenyl)acrylic acid has several advantages for lab experiments. It is a natural compound, which makes it readily available and cost-effective. It also exhibits a broad range of biological activities, which makes it a versatile tool for studying various biological processes. However, (2E)-3-(3,5-Dibromo-4-isopropoxyphenyl)acrylic acid has certain limitations. It is relatively unstable and can degrade over time, which can affect the reproducibility of experiments. In addition, (2E)-3-(3,5-Dibromo-4-isopropoxyphenyl)acrylic acid exhibits low solubility in water, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of (2E)-3-(3,5-Dibromo-4-isopropoxyphenyl)acrylic acid. One area of research is the development of novel synthetic methods for (2E)-3-(3,5-Dibromo-4-isopropoxyphenyl)acrylic acid, which can improve its yield and purity. Another area of research is the investigation of the mechanism of action of (2E)-3-(3,5-Dibromo-4-isopropoxyphenyl)acrylic acid, which can provide insights into its biological activities. Additionally, the potential therapeutic applications of (2E)-3-(3,5-Dibromo-4-isopropoxyphenyl)acrylic acid, such as its use as an antimicrobial or herbicidal agent, can be further explored. Finally, the development of new derivatives of (2E)-3-(3,5-Dibromo-4-isopropoxyphenyl)acrylic acid with improved biological activities can also be an area of future research.
Conclusion:
In conclusion, (2E)-3-(3,5-Dibromo-4-isopropoxyphenyl)acrylic acid is a natural compound with various biological activities, including antimicrobial, antifungal, and herbicidal properties. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on (2E)-3-(3,5-Dibromo-4-isopropoxyphenyl)acrylic acid can provide insights into its potential therapeutic applications and improve our understanding of its biological activities.
合成法
(2E)-3-(3,5-Dibromo-4-isopropoxyphenyl)acrylic acid can be synthesized through a multistep process starting from 3,5-dibromo-4-hydroxybenzyl alcohol. The first step involves the protection of the hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group to form 3,5-dibromo-4-[(tert-butyldimethylsilyl)oxy]benzyl alcohol. This is followed by the oxidation of the alcohol to form the corresponding aldehyde. The final step involves the Wittig reaction between the aldehyde and an appropriate phosphonium ylide to form (2E)-3-(3,5-Dibromo-4-isopropoxyphenyl)acrylic acid.
科学的研究の応用
(2E)-3-(3,5-Dibromo-4-isopropoxyphenyl)acrylic acid has been extensively studied for its biological activities. It has been shown to have antimicrobial activity against various bacteria, including Escherichia coli and Staphylococcus aureus. (2E)-3-(3,5-Dibromo-4-isopropoxyphenyl)acrylic acid also exhibits antifungal activity against Candida albicans and Aspergillus niger. In addition, (2E)-3-(3,5-Dibromo-4-isopropoxyphenyl)acrylic acid has herbicidal activity against various weeds, including velvetleaf and common lambsquarters.
特性
IUPAC Name |
(E)-3-(3,5-dibromo-4-propan-2-yloxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Br2O3/c1-7(2)17-12-9(13)5-8(6-10(12)14)3-4-11(15)16/h3-7H,1-2H3,(H,15,16)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPSMOMFVVXVFT-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1Br)C=CC(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=C(C=C1Br)/C=C/C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Br2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3,5-Dibromo-4-isopropoxyphenyl)acrylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-(furan-2-ylmethyl)-1-methyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2584274.png)
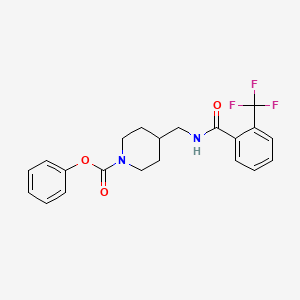
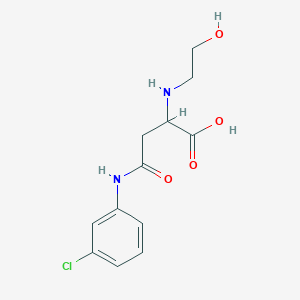
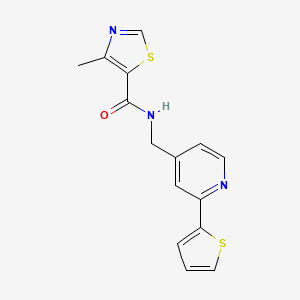
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]methanesulfonamide](/img/structure/B2584279.png)
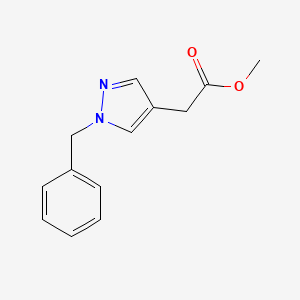
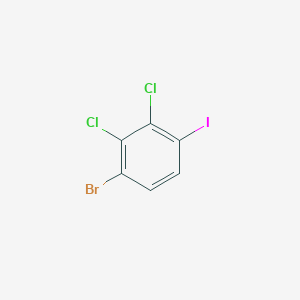
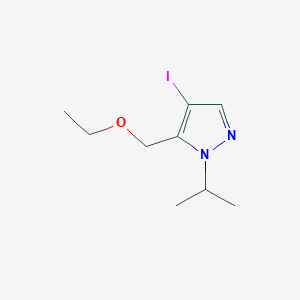
![Tert-butyl N-[2-[1-[4-(prop-2-enoylamino)benzoyl]piperidin-2-yl]ethyl]carbamate](/img/structure/B2584285.png)
![N-(2-methoxyphenethyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2584286.png)
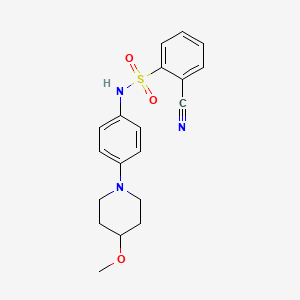
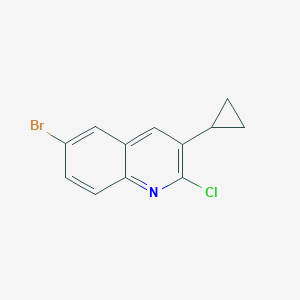
![N-[(3,4-dichlorophenyl)methyl]-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide](/img/no-structure.png)
![6',6',8'-Trimethyl-5',6'-dihydrospiro[cycloheptane-1,4'-pyrrolo[3,2,1-ij]quinoline]-1',2'-dione](/img/structure/B2584297.png)